Glucagon, hydrochloride
CAS No.: 11140-85-5
Cat. No.: VC0084131
Molecular Formula: C6H9ClO5
Molecular Weight: 196.58566
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 11140-85-5 |
|---|---|
| Molecular Formula | C6H9ClO5 |
| Molecular Weight | 196.58566 |
Introduction
Chemical Structure and Properties
Glucagon hydrochloride (C₁₅₃H₂₂₆ClN₄₃O₄₉S) is a single-chain polypeptide consisting of 29 amino acids with a molecular weight of 3519.2 g/mol . The amino acid sequence is:
His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr
The full IUPAC name is L-histidyl-L-seryl-L-glutaminyl-glycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-alpha-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-alpha-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparagyl-L-threonine hydrochloride .
The compound demonstrates good solubility in water, with reported solubility of 40 mg/mL (11.36 mM) at 25°C . The hydrochloride form enhances stability and solubility compared to the free peptide form, making it more suitable for pharmaceutical formulations.
Historical Context and Development
Glucagon was discovered approximately 100 years ago, though its full understanding and clinical applications have evolved significantly over time. While insulin has historically received greater attention in diabetes research and treatment, glucagon's role as a counter-regulatory hormone has gained increasing recognition in recent decades .
The United States Food and Drug Administration (FDA) granted approval for glucagon on November 14, 1960 . Since then, multiple formulations have been developed to address clinical needs, particularly focusing on improving delivery methods for emergency treatment of severe hypoglycemia.
Mechanism of Action
Glucagon hydrochloride operates through a well-characterized signaling cascade that primarily affects hepatic glucose metabolism:
Receptor Binding and Signal Transduction
Glucagon binds to the glucagon receptor (GCGR), a G-protein coupled receptor that activates two distinct G-proteins: Gsα and Gq . This dual activation pathway triggers:
-
Activation of adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels
-
Activation of protein kinase A (PKA)
-
Through Gq activation, stimulation of phospholipase C, leading to increased production of inositol 1,4,5-triphosphate and intracellular calcium release
Metabolic Effects
The primary metabolic consequence of glucagon receptor activation is the stimulation of glycogenolysis in the liver. This process involves:
-
PKA-mediated phosphorylation of glycogen phosphorylase kinase
-
Subsequent phosphorylation and activation of glycogen phosphorylase
-
Breakdown of glycogen stores, releasing glucose into circulation
Additionally, glucagon promotes gluconeogenesis, further contributing to increased hepatic glucose output. These combined effects raise blood glucose concentration, making glucagon an essential counter-regulatory hormone to insulin .
Gastrointestinal Effects
Beyond its metabolic actions, glucagon exerts relaxant effects on smooth muscle tissue throughout the gastrointestinal tract, including the stomach, duodenum, small bowel, and colon . This property is leveraged in diagnostic imaging applications.
Pharmacokinetics
The pharmacokinetic profile of glucagon hydrochloride varies depending on the route of administration:
| Route | Dose | Cmax | Tmax |
|---|---|---|---|
| Intravenous | 1 mg | 7.9 ng/mL | 20 minutes |
| Intramuscular | 1 mg | 6.9 ng/mL | 13 minutes |
| Nasal Powder | 3 mg | 6130 pg/mL | 15 minutes |
Table 1: Pharmacokinetic parameters of glucagon by administration route
Metabolism
As a peptide hormone, glucagon undergoes proteolytic degradation rather than traditional phase I/II metabolic pathways. It is metabolized into smaller polypeptides and amino acids primarily in the liver and kidneys, with additional metabolism occurring in plasma . This proteolytic degradation contributes to its relatively short half-life and duration of action.
Therapeutic Applications
Management of Severe Hypoglycemia
The primary therapeutic indication for glucagon hydrochloride is the emergency treatment of severe hypoglycemia, particularly in individuals with diabetes mellitus who are treated with insulin . Severe hypoglycemia can lead to unconsciousness, seizures, and if untreated, brain damage or death. Glucagon provides a rapid means of increasing blood glucose in situations where oral glucose administration is impossible due to impaired consciousness .
Clinical studies have established that successful administration of glucagon results in blood glucose elevation to >70 mg/dL or an increase of ≥20 mg/dL from baseline within 30 minutes of administration . This effect is considered the clinically relevant endpoint for reversing severe hypoglycemia.
Diagnostic Imaging Applications
Glucagon hydrochloride is also employed as an adjunct in gastrointestinal radiographic examinations . By relaxing smooth muscle throughout the gastrointestinal tract, glucagon reduces peristaltic movement and improves visualization during imaging procedures. This application leverages glucagon's non-glycemic effects and provides an alternative to anticholinergic agents for achieving temporary inhibition of gastrointestinal motility .
Formulations and Administration
Several glucagon products have been developed with various formulations and administration routes to address clinical needs:
Available Formulations
Glucagon hydrochloride is marketed under several brand names, including:
Traditional glucagon emergency kits required reconstitution of powdered glucagon prior to injection, which could introduce delays and potential errors during emergency situations. Newer formulations have addressed this limitation through ready-to-use liquid formulations and alternative delivery routes .
Administration Guidelines
For treatment of severe hypoglycemia, glucagon is typically administered either:
-
Intramuscularly
-
Subcutaneously
-
Intranasally (newer formulations)
Adult dosing is generally 1 mg, while pediatric dosing is weight-based . After administration, patients should be positioned on their side to prevent aspiration if vomiting occurs. Once the patient regains consciousness, oral carbohydrates should be administered to maintain blood glucose levels, as glucagon's effects are relatively short-lived .
Clinical Studies and Efficacy
Several pivotal studies have evaluated the efficacy and safety of glucagon hydrochloride formulations:
Pharmacodynamic Response
Detailed pharmacodynamic analysis revealed a time lag in the G-Pen response compared to Lilly glucagon. Pooled analyses showed the mean time to achieve plasma glucose >70 mg/dL or increase >20 mg/dL above baseline was 13.8 minutes for G-Pen versus 10 minutes for Lilly Glucagon . This difference, while statistically significant, was deemed clinically manageable through proper patient education and emergency protocols.
Pediatric Studies
Study XSGP-302 evaluated the efficacy and safety of glucagon in pediatric patients with Type 1 diabetes mellitus. The study met its primary efficacy endpoint across all age groups, supporting the use of glucagon formulations in pediatric populations .
Recent Developments and Future Directions
Research into glucagon's physiological roles and clinical applications continues to evolve. The increasing prevalence of obesity and diabetes mellitus has intensified focus on glucagon's metabolic functions and potential therapeutic targets .
Recent developments include:
-
Novel delivery systems to improve emergency administration
-
Stable liquid formulations that eliminate reconstitution requirements
-
Dual-hormone artificial pancreas systems that incorporate both insulin and glucagon to better mimic physiological glucose regulation
-
Investigation of glucagon's role in energy expenditure and weight management
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume